3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one is a heterocyclic compound characterized by the presence of a thiadiazole ring and an oxolanone moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry. It is classified as a thiadiazole derivative, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The compound's ability to inhibit specific enzymes, such as urease, has garnered attention for its potential therapeutic applications.
The synthesis of 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one typically involves several key steps:
The molecular formula of 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one is , with a molecular weight of approximately 224.28 g/mol. The structure features a thiadiazole ring connected to an oxolanone ring through a sulfur atom.
Key Structural Features:
The compound's structural representation can be visualized using chemical drawing software or databases that provide 3D molecular models.
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one can participate in several chemical reactions:
The mechanism of action for 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one primarily involves its interaction with specific enzymes. Notably, it has been shown to inhibit urease activity by binding to the enzyme's active site. This binding is facilitated through hydrogen bonds and hydrophobic interactions with critical amino acid residues within the active site.
This inhibition is particularly significant in controlling bacterial infections caused by Helicobacter pylori, as urease plays a crucial role in the survival of these bacteria in acidic environments. Additionally, the compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting multiple pathways through which it may exert its biological effects.
The physical properties of 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 224.28 g/mol |
Appearance | Solid or crystalline form |
Solubility | Soluble in polar solvents |
Chemical properties include:
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one has several promising applications in scientific research:
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic system characterized by two nitrogen atoms and one sulfur atom within an aromatic ring. This arrangement confers remarkable electronic properties and metabolic stability, making it a privileged scaffold in medicinal chemistry. The heterocycle’s π-electron-deficient nature enhances its capacity for π–π stacking interactions with biological targets, while the endocyclic sulfur atom facilitates hydrophobic binding and membrane permeability [1] [8].
Key structural advantages include:
Table 1: Biopharmaceutical Properties of 1,3,4-Thiadiazole vs. Related Heterocycles
Heterocycle | Aromaticity Index | Log Pavg | Hydrogen-Bond Acceptors |
---|---|---|---|
1,3,4-Thiadiazole | 0.87 | 1.2 ± 0.3 | 2 |
1,2,5-Thiadiazole | 0.85 | 1.0 ± 0.2 | 2 |
Imidazole | 0.78 | 0.5 ± 0.1 | 2 |
Oxadiazole | 0.82 | 0.9 ± 0.2 | 3 |
Synthetic Accessibility: The Hurd-Mori reaction remains the cornerstone for synthesizing 1,3,4-thiadiazoles, involving cyclization of thiosemicarbazides with SOCl2 [7]. Modern adaptations employ microwave assistance (e.g., 90°C, 15 min), achieving yields >85% [7].
The sulfanyl (‒S‒) moiety at the 2-position of 1,3,4-thiadiazole dramatically influences bioactivity through three primary mechanisms:
Table 2: Target Affinities of Sulfanyl-Thiadiazole Hybrids
Biological Target | Binding Affinity (Ki/IC50) | Key Interaction |
---|---|---|
Staphylococcus aureus Sortase A | 0.2 μM | Covalent Cys206 modification |
Human HDAC8 | 0.1–0.3 μM | Disruption of Zn2+ coordination |
Tyrosinase | 0.19 μM (Ki) | Dicopper center chelation |
Leishmania PTR1 | 35 μM (EC50) | Biopterin pocket occupation |
Hydrogen-Bonding Networks: 5-Amino substitution (as in 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one) introduces H-bond donors that enhance binding to conserved residues (e.g., Ser95 in T. brucei PTR1) [5] [9]. Molecular docking reveals bifurcated H-bonds with backbone carbonyls, reducing ligand Kd by 10-fold versus unsubstituted analogues [3].
Oxolan-2-one (γ-butyrolactone) contributes essential stereoelectronic and pharmacokinetic properties to hybrid molecules:
Molecular Hybridization Strategy: Conjugating oxolan-2-one with sulfanyl-thiadiazole merges complementary pharmacophores:
Table 3: Key Compounds Featuring Thiadiazole and Oxolanone Moieties
Compound Name | Structure | Biological Activity |
---|---|---|
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one | ![]() | Anticancer target validation ongoing |
Oxaprozin | ![]() | COX-1/2 inhibition (NSAID) |
Valdecoxib | ![]() | Selective COX-2 inhibition |
5-(1H-benzotriazol-6-yl)-1,3,4-thiadiazol-2-amine | ![]() | TbPTR1 inhibition (Ki = 88 μM) |
Synthetic Considerations: Amidation selectively occurs at the non-conjugated carboxyl of pyrrole-3-carboxylic acids (IR: ΔνC=O 1699 → 1670 cm−1), preserving the lactone’s integrity during conjugation [6]. Microwave-assisted coupling (30°C, 5 min) with TBTU/DIPEA achieves >90% regioselectivity [6].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6